Gallopamil hydrochloride
Overview
Description
Gallopamil hydrochloride is a calcium channel blocker belonging to the phenylalkylamine class. It is an analog of verapamil and is primarily used in the treatment of cardiovascular conditions such as angina pectoris and hypertension. The compound functions by inhibiting the influx of calcium ions through L-type calcium channels in myocardial and vascular smooth muscle cells, thereby reducing myocardial contractility and inducing vasodilation .
Mechanism of Action
Target of Action
Gallopamil hydrochloride is primarily targeted at the L-type calcium channels . These channels play a crucial role in the contraction of cardiac and smooth muscle by allowing the influx of calcium ions into the cell .
Mode of Action
As an L-type calcium channel blocker , this compound inhibits the influx of calcium ions through these channels . This action results in the relaxation of vascular smooth muscle, leading to a decrease in peripheral vascular resistance .
Biochemical Pathways
This disruption can affect various downstream effects, such as the relaxation of vascular smooth muscle .
Pharmacokinetics
Like other calcium channel blockers, it is expected to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted via the kidneys .
Result of Action
The primary molecular effect of this compound is the inhibition of calcium ion influx through L-type calcium channels . At the cellular level, this results in the relaxation of vascular smooth muscle, leading to a decrease in peripheral vascular resistance . This can help in the treatment of conditions like hypertension and angina pectoris .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, factors such as pH levels, temperature, and the presence of other drugs can affect its absorption, distribution, metabolism, and excretion . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of gallopamil hydrochloride involves the alkylation of 3,4,5-trimethoxyphenylacetonitrile with isopropyl chloride using sodium amide as a base to form an intermediate nitrile. This intermediate undergoes a second alkylation with a specific alkyl chloride to yield gallopamil .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Gallopamil hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the nitrile group present in the compound.
Substitution: Substitution reactions can occur at the aromatic rings, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens and nitrating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield amines.
Scientific Research Applications
Gallopamil hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the behavior of calcium channel blockers and their interactions with other molecules.
Biology: The compound is used to investigate the role of calcium ions in cellular processes and their impact on cell physiology.
Medicine: this compound is extensively studied for its therapeutic potential in treating cardiovascular diseases, including angina and hypertension.
Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in quality control processes.
Comparison with Similar Compounds
Verapamil: An analog of gallopamil hydrochloride, also a calcium channel blocker used in the treatment of cardiovascular diseases.
Nifedipine: Another calcium channel blocker with a different chemical structure but similar therapeutic effects.
Diltiazem: A benzothiazepine calcium channel blocker with similar applications in cardiovascular therapy.
Uniqueness of this compound: this compound is unique due to its specific chemical structure, which provides a distinct pharmacokinetic and pharmacodynamic profile. It exhibits high potency and specificity in blocking calcium channels, making it particularly effective in treating angina and hypertension .
Properties
IUPAC Name |
5-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2-propan-2-yl-2-(3,4,5-trimethoxyphenyl)pentanenitrile;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H40N2O5.ClH/c1-20(2)28(19-29,22-17-25(33-6)27(35-8)26(18-22)34-7)13-9-14-30(3)15-12-21-10-11-23(31-4)24(16-21)32-5;/h10-11,16-18,20H,9,12-15H2,1-8H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKCRIUNHEQSXFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C(=C2)OC)OC)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H41ClN2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2047858 | |
Record name | Gallopamil hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2047858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
521.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>78.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID855637 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
16662-46-7 | |
Record name | Gallopamil hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16662-46-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Gallopamil hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016662467 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | GALLOPAMIL HYDROCHLORIDE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=274966 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Gallopamil hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2047858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [3-cyano-3-(3,4,5-trimethoxyphenyl)hex-6-yl]-(5,6-dimethoxyphenethyl)methylammonium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.989 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | GALLOPAMIL HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VT4VR32A0T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
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